molecular formula C16H13NO B12915432 (E)-2-Benzylidene-1-methylindolin-3-one

(E)-2-Benzylidene-1-methylindolin-3-one

Cat. No.: B12915432
M. Wt: 235.28 g/mol
InChI Key: MAHCZNMNPZKEMT-RVDMUPIBSA-N
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Description

(E)-2-Benzylidene-1-methylindolin-3-one is an organic compound that belongs to the class of indolinone derivatives It is characterized by a benzylidene group attached to the second position of the indolinone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Benzylidene-1-methylindolin-3-one typically involves the condensation of 1-methylindolin-3-one with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Benzylidene-1-methylindolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzylidene or indolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce benzyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-Benzylidene-1-methylindolin-3-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylidene-1-methylindolin-3-one: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    2-Benzylidene-1H-indole-3-one: Similar structure but with an indole ring instead of an indolinone ring.

    2-Benzylidene-1-methyl-1H-indole-3-one: Another structural variant with potential differences in activity.

Uniqueness

(E)-2-Benzylidene-1-methylindolin-3-one is unique due to its specific configuration and the presence of both benzylidene and indolinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(2E)-2-benzylidene-1-methylindol-3-one

InChI

InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)16(18)15(17)11-12-7-3-2-4-8-12/h2-11H,1H3/b15-11+

InChI Key

MAHCZNMNPZKEMT-RVDMUPIBSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2C(=O)/C1=C\C3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3

Origin of Product

United States

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